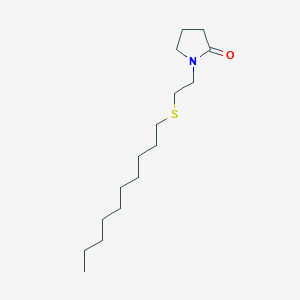
Pirotiodecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(癸硫基)乙基]氮杂环戊烷-2-酮,俗称HPE-101,是一种主要用作药物制剂中渗透促进剂的化合物。渗透促进剂是增加皮肤渗透性的物质,以促进药物通过皮肤屏障的传递。 HPE-101在增强各种药物的透皮递送方面显示出巨大的潜力,使其成为药物递送系统中不可或缺的工具 .
准备方法
合成路线和反应条件
1-[2-(癸硫基)乙基]氮杂环戊烷-2-酮的合成涉及癸硫醇与2-氯乙胺盐酸盐反应,然后环化形成氮杂环戊酮环。反应条件通常包括使用氢氧化钠或碳酸钾等碱来促进亲核取代反应。 反应在二氯甲烷或四氢呋喃等有机溶剂中于升高的温度下进行 .
工业生产方法
1-[2-(癸硫基)乙基]氮杂环戊烷-2-酮的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用大型反应器和连续流系统以确保高效生产。 反应条件经过优化以最大限度地提高产率和纯度,最终产品采用蒸馏或重结晶等技术进行纯化 .
化学反应分析
反应类型
1-[2-(癸硫基)乙基]氮杂环戊烷-2-酮会发生各种化学反应,包括:
氧化: 癸硫基中的硫原子可以被氧化形成亚砜或砜。
还原: 氮杂环戊酮环中的羰基可以被还原形成相应的醇。
取代: 癸硫基可以与各种亲核试剂发生亲核取代反应.
常用试剂和条件
主要产物
氧化: 亚砜和砜。
还原: 醇。
科学研究应用
Pirotiodecane, a compound with potential applications in various scientific fields, has garnered attention for its unique properties and versatility. This article explores its applications in scientific research, particularly focusing on its role in pharmacology, material science, and environmental studies.
Pharmacological Applications
This compound has shown promise in pharmacology, particularly in drug formulation and delivery systems. Its low toxicity and ability to enhance the solubility of poorly soluble drugs make it an attractive candidate for developing new pharmaceutical formulations.
- Case Study: Drug Solubility Enhancement
A study demonstrated that incorporating this compound into a formulation significantly increased the solubility of a hydrophobic drug, improving its bioavailability. This finding suggests that this compound can be utilized as an excipient in pharmaceutical formulations to enhance therapeutic efficacy.
Material Science
In material science, this compound is being explored for its potential use in creating biocompatible materials. Its structural properties allow it to be integrated into polymers, enhancing their mechanical properties while maintaining biocompatibility.
- Case Study: Polymer Blends
Research on polymer blends containing this compound revealed improved tensile strength and flexibility compared to traditional materials. This advancement could lead to the development of new materials suitable for medical devices or biodegradable products.
Environmental Applications
This compound's chemical stability and low volatility make it suitable for environmental applications, particularly in pollutant remediation and as a green solvent.
- Case Study: Remediation of Contaminated Water
A project investigated the use of this compound as a solvent for extracting heavy metals from contaminated water sources. Results indicated that this compound effectively binds to heavy metals, facilitating their removal from water, thus showcasing its potential in environmental cleanup efforts.
Comparative Data Table
The following table summarizes key properties and applications of this compound compared to other common solvents and excipients:
| Property | This compound | Ethanol | DMSO |
|---|---|---|---|
| Toxicity | Low | Moderate | High |
| Solubility Enhancement | Yes | Limited | Yes |
| Biocompatibility | High | Moderate | Low |
| Environmental Impact | Low | Moderate | High |
作用机制
The mechanism of action of 1-[2-(decylthio)ethyl]azacyclopentan-2-one as a penetration enhancer involves the disruption of the lipid structure in the stratum corneum, the outermost layer of the skin. This disruption increases the permeability of the skin, allowing for enhanced absorption of drugs. The compound interacts with the lipid bilayers, causing fluidization and increasing the diffusion of drug molecules through the skin .
相似化合物的比较
生物活性
Pirotiodecane, a compound of interest in the field of medicinal chemistry, exhibits a range of biological activities that have been the subject of various studies. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and findings from relevant research.
Chemical Structure and Properties
This compound belongs to a class of compounds that may exhibit significant biological activity due to their structural characteristics. The chemical structure typically influences its interaction with biological systems, which is crucial for its pharmacological effects.
Antimicrobial Activity
One of the prominent areas of research on this compound is its antimicrobial properties. Studies have shown that compounds similar to this compound can exhibit potent antibacterial effects against various pathogens.
Case Study: Antibacterial Efficacy
A study focusing on flavonoids from Combretum erythrophyllum demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 25 to 50 µg/mL for several flavonoids, indicating strong antibacterial potential .
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| Rhamnocitrin | 25 | Micrococcus luteus |
| Quercetin-5,3'-dimethylether | 25 | Shigella sonei |
| Apigenin | 50 | Vibrio cholerae |
| Genkwanin | 50 | Enterococcus faecalis |
This data suggests that this compound may share similar mechanisms of action as these flavonoids, potentially inhibiting bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways.
Antioxidant Activity
This compound has also been investigated for its antioxidant properties. Antioxidants are essential in mitigating oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders.
Research Findings on Antioxidant Potential
In comparative studies, certain derivatives of flavonoids have shown significant antioxidant activity. For instance, rhamnocitrin exhibited strong antioxidant properties with an IC50 value indicating effective radical scavenging ability .
| Compound | IC50 (µg/mL) | Activity |
|---|---|---|
| Rhamnocitrin | 10.5 | Antioxidant |
| Quercetin-5,3'-dimethylether | 12.0 | Antioxidant |
These findings imply that this compound could be a valuable source of antioxidants if it demonstrates similar efficacy in future studies.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are another area of interest. Inflammation is a critical factor in many chronic diseases, and compounds that can modulate inflammatory responses are highly sought after.
Case Study: Flavonoid Derivatives
Research has indicated that certain flavonoids possess anti-inflammatory activities greater than traditional non-steroidal anti-inflammatory drugs (NSAIDs). For instance, some flavonoid derivatives exhibited higher anti-inflammatory activity compared to mefenamic acid in vitro . This suggests potential therapeutic applications for this compound in managing inflammatory conditions.
The biological activities of this compound may be attributed to several mechanisms:
- Antibacterial Mechanism : Disruption of bacterial cell membranes or inhibition of cell wall synthesis.
- Antioxidant Mechanism : Scavenging free radicals and reducing oxidative stress.
- Anti-inflammatory Mechanism : Inhibition of pro-inflammatory cytokines and modulation of immune responses.
属性
CAS 编号 |
113855-10-0 |
|---|---|
分子式 |
C16H31NOS |
分子量 |
285.5 g/mol |
IUPAC 名称 |
1-(2-decylsulfanylethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C16H31NOS/c1-2-3-4-5-6-7-8-9-14-19-15-13-17-12-10-11-16(17)18/h2-15H2,1H3 |
InChI 键 |
VDPRSOCKHVPZRS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCSCCN1CCCC1=O |
规范 SMILES |
CCCCCCCCCCSCCN1CCCC1=O |
Key on ui other cas no. |
113855-10-0 |
同义词 |
1-(2-(decylthio)ethyl)azacyclopentane-2-one HPE 101 HPE-101 pirotiodecane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















